

Application Notes and Protocols for Binucleine 2: An Inhibitor of Cytokinesis

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Compound of Interest

Compound Name: *Binucleine 2*

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Introduction

Binucleine 2 is a potent and highly specific, ATP-competitive inhibitor of Drosophila Aurora B kinase.^{[1][2]} It serves as a valuable tool for studying the mechanisms of cytokinesis, the final stage of cell division. By selectively targeting Aurora B, a key regulator of this process, **Binucleine 2** allows for the temporal and acute inhibition of its kinase activity, leading to defects in the formation of the contractile ring and subsequent failure of cell division.^{[1][3]} These application notes provide detailed protocols for the use of **Binucleine 2** in Drosophila cell culture to study its effects on cytokinesis.

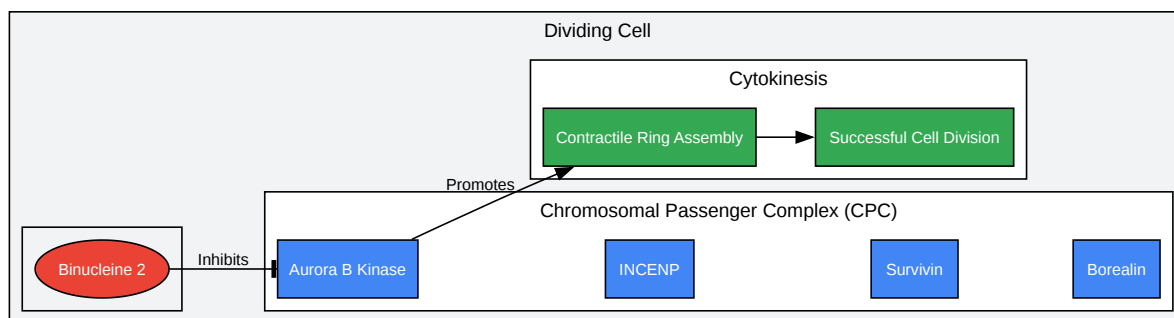
Quantitative Data Summary

The following table summarizes the key quantitative data for **Binucleine 2**'s activity and effective concentrations in both in vitro and cellular assays.

Parameter	Value	Cell Line/System	Notes	Reference
K _i for Drosophila Aurora B Kinase	0.36 ± 0.10 μM	Purified Drosophila Aurora B/INCENP complex	ATP-competitive inhibition.	[3]
ED ₅₀ in Cellular Assay	5-10 μM	Drosophila Kc_167_ cells	Effective dose for inducing cytokinesis defects.	[3]
Effective Concentration for Live-Cell Imaging	40 μM	Drosophila S2 and Kc_167_ cells	Used for acute inhibition and observation of effects on contractile ring assembly.	[1]
Specificity	Minimal inhibition of human or Xenopus laevis Aurora B kinases	Purified human and X. laevis Aurora B	Concentrations up to 100 μM showed minimal effect.	[1][2]

Signaling Pathway and Mechanism of Action

Binucleine 2 exerts its effect by inhibiting the kinase activity of Aurora B, a core component of the Chromosomal Passenger Complex (CPC). The CPC, which also includes INCENP, Survivin, and Borealin, plays a crucial role in orchestrating various mitotic events, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. During cytokinesis, Aurora B is localized to the central spindle and the equatorial cortex, where it is essential for the proper formation and function of the contractile ring. By inhibiting Aurora B, **Binucleine 2** prevents the assembly of this contractile ring, leading to a failure of the cell to divide, resulting in binucleated cells.[3]



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Figure 1: Binucleine 2 inhibits Aurora B kinase, preventing contractile ring assembly.

Experimental Protocols

Protocol 1: Culture of Drosophila S2 and Kc_167_ Cells

Materials:

- Schneider's Drosophila Medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- T-25 or T-75 cell culture flasks
- Incubator at 25°C (non-humidified, non-CO2)

Procedure:

- Prepare complete growth medium by supplementing Schneider's Drosophila Medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

- Maintain *Drosophila* S2 or Kc_167_ cells in T-25 or T-75 flasks with the appropriate volume of complete growth medium.
- Incubate the cells at a constant temperature of 25°C.
- Subculture the cells every 3-4 days or when they reach 80-90% confluency. For S2 cells, which are semi-adherent, dislodge them by gentle pipetting. For Kc_167_ cells, which are suspension cells, simply dilute the cell suspension with fresh medium.
- Centrifuge the cell suspension at 1000 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium to the desired seeding density.

Protocol 2: In Vitro Aurora B Kinase Assay (Representative Protocol)

Materials:

- Recombinant purified *Drosophila* Aurora B/INCENP complex
- Myelin Basic Protein (MBP) or a specific peptide substrate
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 5 mM β-glycerophosphate)
- ATP (with [γ-³²P]ATP for radioactive detection, or unlabeled ATP for ADP-Glo™ assay)
- **Binucleine 2** stock solution in DMSO
- 96-well plates
- Scintillation counter or luminometer

Procedure:

- Prepare a reaction mixture containing the kinase buffer, substrate, and the Aurora B/INCENP enzyme complex in each well of a 96-well plate.
- Add varying concentrations of **Binucleine 2** (or DMSO as a vehicle control) to the wells.

- Initiate the kinase reaction by adding ATP (spiked with [γ - ^{32}P]ATP for radioactive assay).
- Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
- Quantify the incorporation of ^{32}P into the substrate using a scintillation counter, or measure ADP production using a commercial kit like ADP-Glo™ Kinase Assay with a luminometer.
- Calculate the percentage of inhibition at each **Binucleine 2** concentration and determine the IC₅₀ and K_i values.

Protocol 3: Live-Cell Imaging of Cytokinesis Inhibition

Materials:

- Drosophila S2 or Kc_167_ cells stably expressing fluorescently tagged proteins (e.g., GFP-Anillin, mCherry-Tubulin)
- Complete growth medium
- **Binucleine 2** stock solution in DMSO
- Glass-bottom imaging dishes or coverslips
- Confocal or spinning-disk microscope equipped with live-cell imaging capabilities (temperature control, time-lapse function)

Procedure:

- Seed the fluorescently labeled Drosophila cells onto glass-bottom dishes or coverslips and allow them to adhere (for S2 cells) or settle.
- Mount the dish on the microscope stage and locate dividing cells.
- Acquire baseline images of the cells undergoing mitosis and cytokinesis.
- To assess the effect on contractile ring assembly, add **Binucleine 2** to the medium to a final concentration of 40 μM .

- Immediately start time-lapse imaging, capturing images at regular intervals (e.g., every 1-2 minutes).
- Observe the effect of **Binucleine 2** on the localization of the fluorescent markers and the progression of cytokinesis. Look for failure in the formation or constriction of the contractile ring, leading to the formation of binucleated cells.

Protocol 4: Cytotoxicity Assay (General Protocol)

Materials:

- Drosophila S2 or Kc_167_ cells
- Complete growth medium
- **Binucleine 2** stock solution in DMSO
- 96-well plates
- Cell viability reagent (e.g., AlamarBlue™, CellTiter-Glo®)
- Plate reader (fluorometer or luminometer)

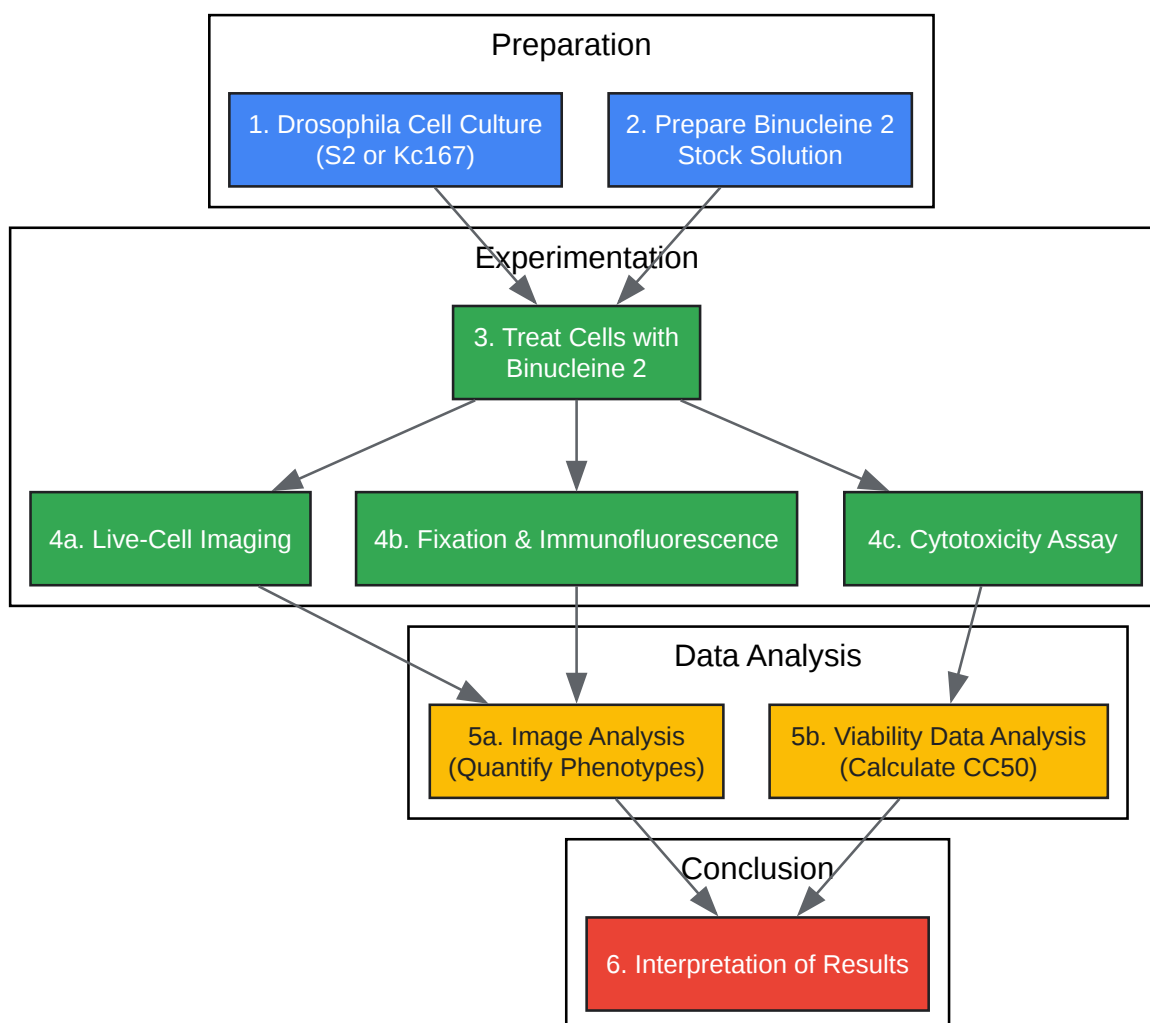
Procedure:

- Seed Drosophila cells at a known density into the wells of a 96-well plate.
- Add a serial dilution of **Binucleine 2** to the wells. Include a vehicle control (DMSO) and a positive control for cell death.
- Incubate the plate at 25°C for a specified period (e.g., 48 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
- Measure the fluorescence or luminescence using a plate reader.

- Calculate the percentage of viable cells at each **Binucleine 2** concentration and determine the CC₅₀ (50% cytotoxic concentration).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of **Binucleine 2** on cytokinesis in *Drosophila* cells.



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Figure 2: A typical workflow for studying **Binucleine 2**'s effects on cytokinesis.

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References

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